N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-{[(3-Chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS: 478062-86-1) is a thiophene-2-carboxamide derivative featuring a urea-linked 3-chlorophenyl group and a 1H-pyrrole substituent. Its structure combines a thiophene core with polar carboxamide and carbamoyl moieties, which are critical for interactions in biological systems.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-11-4-3-5-12(10-11)18-16(23)20-19-15(22)14-13(6-9-24-14)21-7-1-2-8-21/h1-10H,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQLSEUUZKAAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between an amine and a carbonyl compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine.
Formation of the Carbamoyl Group: The final step involves the formation of the carbamoyl group through a reaction between an amine and an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes or chlorophenyl derivatives.
Scientific Research Applications
N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of N-(aryl carbamoyl)amino-thiophene carboxamides. Key structural analogs (listed in ) differ in aryl substituents, which significantly influence physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Substituent Variations Among Analogs
| Compound Name (CAS) | Aryl Substituent | Key Structural Features | Potential Impact on Properties |
|---|---|---|---|
| Target Compound (478062-86-1) | 3-chlorophenyl | Electron-withdrawing Cl at meta position | Enhanced polarity, potential kinase binding |
| N-{[(4-Chlorophenyl)carbamoyl]amino}-... (478062-85-0) | 4-chlorophenyl | Cl at para position | Altered steric/electronic interactions |
| N-{[(4-Fluorophenyl)carbamoyl]amino}-... (478062-91-8) | 4-fluorophenyl | Smaller, electronegative F substituent | Improved solubility, metabolic stability |
| N-{[(3-Methylphenyl)carbamoyl]amino}-... (478062-87-2) | 3-methylphenyl | Electron-donating CH3 group | Increased lipophilicity, reduced polarity |
| 3-(1H-Pyrrol-1-yl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)... (478062-90-7) | 3-CF3 phenyl | Strongly electron-withdrawing CF3 group | Enhanced binding to hydrophobic pockets |
Key Findings from Structural Comparisons:
Electron-Withdrawing vs. Methyl groups (e.g., 478062-87-2) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Substituent Position :
- The 3-chlorophenyl group in the target compound (meta position) may induce distinct conformational preferences compared to para-substituted analogs (e.g., 478062-85-0). This could affect binding modes in target proteins like kinases .
Fluorine vs.
Trifluoromethyl Derivatives :
- The CF3-substituted compound (478062-90-7) demonstrates superior metabolic stability due to the strong electron-withdrawing effect, making it a candidate for prolonged activity in vivo .
Research Implications and Gaps
While these analogs share a common scaffold, their divergent substituents highlight the importance of structure-activity relationship (SAR) studies. For example:
- Kinase Inhibition : The 3-chloro and CF3 derivatives may exhibit stronger inhibition of ATP-binding pockets in kinases due to enhanced electron-deficient aromatic systems .
- Solubility Challenges : Methyl and CF3 analogs face solubility limitations, necessitating formulation optimization for drug development .
Limitations : Publicly available data lack explicit IC50 values or in vivo efficacy comparisons. Further studies are required to quantify these structural effects on potency and selectivity.
Biological Activity
N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a thiophene ring and a pyrrole moiety, contributing to its unique biological activities. The molecular formula is C16H13ClN4O2S, with a molecular weight of 360.82 g/mol.
Chemical Structure and Properties
The compound's structure can be visualized as follows:
- Thiophene Ring : A five-membered ring containing sulfur.
- Pyrrole Ring : A five-membered nitrogen-containing ring.
- Chlorophenyl Group : A phenyl group substituted with chlorine.
These structural components are crucial for the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It appears to inhibit cell proliferation in several cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest. The specific pathways involved are still under investigation, but initial findings suggest that it may inhibit enzymes related to cell growth and division.
The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors within the target cells. For instance, it may inhibit certain kinases or transcription factors that play critical roles in cancer cell proliferation and survival.
Research Findings
A summary of key findings from recent studies includes:
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy, this compound was tested against E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating strong activity against these pathogens.
- Cancer Cell Line Studies : In vitro studies on human breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant reductions in cell viability (up to 70% at 50 µM), suggesting potent anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
